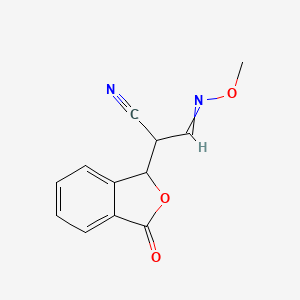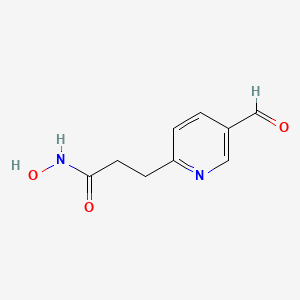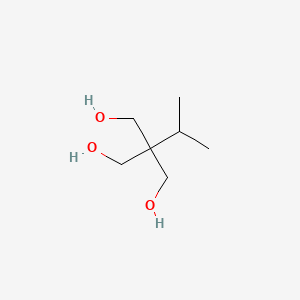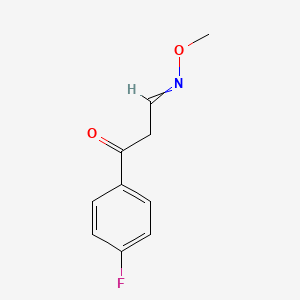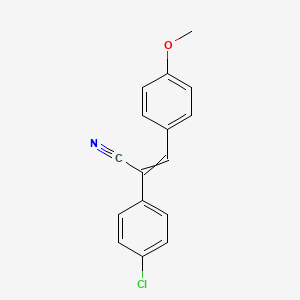
2-Thiopheneacetonitrile, alpha-(1,3-benzodioxol-5-ylmethylene)-, (alphaE)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tiofeneacetonitrilo, alfa-(1,3-benzodioxol-5-ilmetileno)-, (alfaE)- es un compuesto orgánico complejo que presenta un anillo de tiofeno y una porción de benzodioxol.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-Tiofeneacetonitrilo, alfa-(1,3-benzodioxol-5-ilmetileno)-, (alfaE)- típicamente implica la reacción de tiofeneacetonitrilo con un derivado de benzodioxol bajo condiciones específicas. La reacción a menudo requiere el uso de una base como hidruro de sodio o carbonato de potasio para desprotonar el tiofeneacetonitrilo, seguido de la adición del derivado de benzodioxol. La reacción generalmente se lleva a cabo en un solvente aprótico como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Tiofeneacetonitrilo, alfa-(1,3-benzodioxol-5-ilmetileno)-, (alfaE)- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio para producir derivados reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los nucleófilos reemplazan grupos funcionales específicos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de tiofeno reducidos.
Sustitución: Derivados de tiofeneacetonitrilo sustituidos.
Aplicaciones Científicas De Investigación
2-Tiofeneacetonitrilo, alfa-(1,3-benzodioxol-5-ilmetileno)-, (alfaE)- tiene diversas aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para el desarrollo de nuevos materiales y compuestos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el desarrollo de fármacos.
Industria: Utilizado en la producción de materiales avanzados y como precursor en la síntesis de diversos productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-Tiofeneacetonitrilo, alfa-(1,3-benzodioxol-5-ilmetileno)-, (alfaE)- implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de tiofeneacetonitrilo: Compuestos con estructuras similares de tiofeno y acetonitrilo.
Derivados de benzodioxol: Compuestos que contienen la porción de benzodioxol.
Singularidad
2-Tiofeneacetonitrilo, alfa-(1,3-benzodioxol-5-ilmetileno)-, (alfaE)- es único debido a la combinación de las estructuras de tiofeno y benzodioxol, lo que confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C14H9NO2S |
|---|---|
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-2-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H9NO2S/c15-8-11(14-2-1-5-18-14)6-10-3-4-12-13(7-10)17-9-16-12/h1-7H,9H2 |
Clave InChI |
TWXWWHBHYBEYDV-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate](/img/structure/B11726958.png)
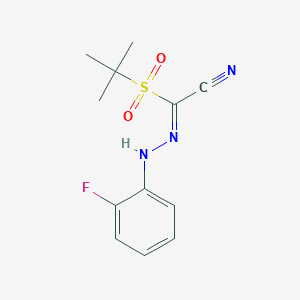
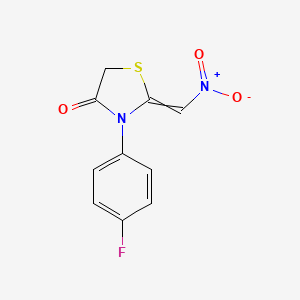


![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11726993.png)
![3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11726997.png)
![3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B11726999.png)
